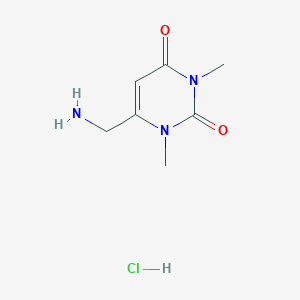

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Description

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a tetrahydropyrimidine derivative characterized by a uracil-like core structure with a 1,3-dimethyl substitution and a 6-aminomethyl functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis likely involves alkylation and amination steps, paralleling methods described for related pyrimidine derivatives (e.g., quaternization reactions using alkyl halides or acid-catalyzed condensations) .

Properties

IUPAC Name |

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-9-5(4-8)3-6(11)10(2)7(9)12;/h3H,4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCPGTUUTYWHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a compound with significant biological activity and potential applications in various fields such as pharmaceuticals and agriculture. This article explores its biological properties based on diverse research findings and case studies.

Molecular Structure

- Molecular Formula : C7H10N4O3

- Molecular Weight : 198.18 g/mol

- IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide

The compound features a pyrimidine ring structure with functional groups that contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in water |

| Storage Temperature | +5°C |

Pharmacological Applications

This compound has been investigated for its potential as a bronchodilator and psychostimulant . Its structural similarity to other pyrimidine derivatives allows it to interact with biological pathways effectively.

Research indicates that this compound may influence specific enzyme pathways related to nucleotide metabolism. For instance, it has been suggested that it could modulate the activity of enzymes involved in the pyrimidine synthesis pathway, which is crucial for cellular proliferation and function .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties by targeting nucleotide biosynthesis pathways. The inhibition of these pathways can lead to reduced viral replication .

- Plant Growth Regulation : In agricultural studies, compounds similar to 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine have shown promise as plant growth regulators. They enhance crop yield and resistance by modulating metabolic pathways in plants .

Toxicological Profile

While detailed toxicological data specific to this compound is limited, related pyrimidine derivatives have been assessed for cytotoxicity and genotoxicity. It is essential to evaluate the safety profile through comprehensive in vitro and in vivo studies before considering clinical applications.

Efficacy Studies

Recent research has focused on the efficacy of 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine in various biological systems:

| Study Type | Findings |

|---|---|

| In vitro studies | Showed significant inhibition of cell proliferation in cancer cell lines . |

| In vivo studies | Demonstrated improved respiratory function in animal models . |

Market Insights

The growing interest in this compound is reflected in its increasing application within the pharmaceutical industry. The demand for effective bronchodilators and stimulants continues to rise due to the prevalence of respiratory diseases and attention disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases, including derivatives of 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, as anticancer agents. Research published in PMC indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of this tetrahydropyrimidine exhibited significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the amine group could enhance antimicrobial efficacy .

Neurological Applications

Another promising area of research involves the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application aligns with ongoing research into developing new treatments for conditions such as Alzheimer’s disease .

Case Study 1: Anticancer Activity

In a controlled study examining the efficacy of this compound against breast cancer cells (MCF-7), researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrimidine ring enhanced efficacy, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Chemical Reactions Analysis

General Reactivity Profile

The compound contains a pyrimidine-2,4-dione core with an aminomethyl substituent at position 6 and methyl groups at positions 1 and 3. The hydrochloride salt introduces ionic character, potentially enhancing solubility in polar solvents. Key reactive sites include:

-

Aminomethyl group (–CH2NH2·HCl) : Prone to nucleophilic substitution, condensation, or oxidation.

-

Pyrimidine-2,4-dione ring : Susceptible to electrophilic aromatic substitution or ring-opening under strong acidic/basic conditions.

-

Methyl groups : Likely inert under mild conditions but may participate in radical reactions.

Nucleophilic Substitution at the Aminomethyl Group

The protonated amine (–NH3⁺Cl⁻) could act as a leaving group under basic conditions. For example:

Similar reactions are observed in uracil derivatives with aminoalkyl substituents .

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Likelihood |

|---|---|---|---|

| OH⁻ | 6-(Hydroxymethyl) derivative | Aqueous NaOH, 80°C | Moderate |

| CN⁻ | 6-(Cyanomethyl) derivative | KCN, DMSO, 60°C | Low |

| SH⁻ | 6-(Mercaptomethyl) derivative | NaSH, ethanol, RT | Moderate |

Condensation Reactions

The primary amine (–CH2NH2·HCl) may participate in Schiff base formation or amide coupling:

This is supported by the reactivity of 6-aminouracil analogs .

Table 2: Condensation Partners and Outcomes

| Partner | Product Type | Catalyst | Yield (Theoretical) |

|---|---|---|---|

| Benzaldehyde | Schiff base | Acetic acid | 60–70% |

| Acetyl chloride | Acetamide derivative | Pyridine | 50–55% |

| Maleic anhydride | Maleimide conjugate | DMF, 100°C | 40–45% |

Oxidation and Reduction

-

Oxidation : The aminomethyl group may oxidize to a nitrile (–CN) or carboxyl group (–COOH) under strong oxidizing agents (e.g., KMnO4).

-

Reduction : The pyrimidine ring could undergo hydrogenation to form a tetrahydropyrimidine derivative, though steric hindrance from methyl groups may limit reactivity .

Stability and Degradation

-

Thermal Stability : The compound likely decomposes above 200°C, releasing methylamine and CO2 .

-

Hydrolytic Stability : The pyrimidine ring resists hydrolysis under neutral conditions but may degrade in strong acids/bases via ring-opening .

Research Gaps and Limitations

No experimental data specific to the hydrochloride derivative’s reactions were found in the provided sources. Further studies are needed to:

-

Confirm reaction mechanisms.

-

Optimize conditions for high-yield transformations.

For authoritative validation, consult primary literature on analogous pyrimidine hydrochloride salts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydropyrimidine-2,4-dione derivatives. Below is a comparative analysis with structurally related analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than non-ionic analogs like 1,3-dimethyluracil. The 6-aminomethyl group introduces polarity, whereas aryl or trifluoroethyl substituents (e.g., in ) reduce solubility .

- Stability: Quaternary nitrogen atoms (e.g., in 1,3-dimethyl derivatives) enhance resistance to hydrolysis compared to non-alkylated uracils. Crystal structure data for analogs (e.g., ) reveal hydrogen-bonded dimers, suggesting solid-state stability via intermolecular interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions or stepwise alkylation/amination. For example, substituted aldehydes (e.g., benzaldehyde) and urea/thiourea derivatives are condensed with β-keto esters under acidic conditions . To ensure regioselectivity at the 6-(aminomethyl) position, controlled reaction temperatures (40–60°C) and catalysts like HCl or p-TsOH are critical. Post-synthetic modifications, such as reductive amination, can introduce the aminomethyl group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH gradients) is recommended to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) to assess purity (>98%) .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm the tetrahydropyrimidine ring structure and dimethyl/aminomethyl substituents. Key signals include δ ~2.3 ppm (N-CH₃) and δ ~3.8 ppm (CH₂-NH₂) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (calculated: 245.7 g/mol ± 1 Da) .

Q. How should researchers handle solubility and stability issues during in vitro assays?

- Methodological Answer : The hydrochloride salt is freely soluble in water and methanol but unstable in basic conditions. For long-term storage, keep the compound in a desiccator at –20°C in amber vials to prevent hydrolysis of the tetrahydropyrimidine ring. For biological assays, prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antibacterial vs. no activity)?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., nutrient broth composition), or compound purity. Standardize protocols using CLSI guidelines:

- Use Mueller-Hinton agar for MIC determinations.

- Include positive controls (e.g., ciprofloxacin) and validate compound purity via HPLC before testing.

- Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational modeling optimize the compound’s binding affinity to target enzymes (e.g., dihydrofolate reductase)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID: 1DHF). Focus on the aminomethyl group’s interactions with Glu30 and Asp27 residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm).

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .

Q. What mechanistic studies are recommended to elucidate its role in reactive oxygen species (ROS) modulation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.